2(1H)-Quinolinone, 5-(hydroxymethyl)-

Description

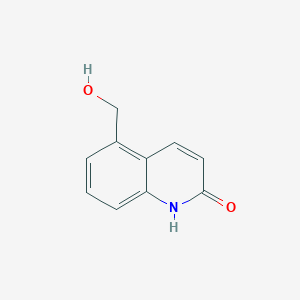

2(1H)-Quinolinone, 5-(hydroxymethyl)- is a quinolinone derivative characterized by a hydroxymethyl (-CH$_2$OH) substituent at the 5-position of the quinolinone scaffold. Quinolinones are bicyclic compounds consisting of a benzene ring fused to a 2-pyridone ring, which confers unique electronic and steric properties.

Properties

IUPAC Name |

5-(hydroxymethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11-9/h1-5,12H,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEZEYADBZBTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=O)NC2=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 5-(hydroxymethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzyl alcohol with an appropriate aldehyde or ketone under acidic conditions to form the quinolinone core. The hydroxymethyl group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of 2(1H)-Quinolinone, 5-(hydroxymethyl)- may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 5-(hydroxymethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinolinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: Formation of 5-formyl-2(1H)-quinolinone or 5-carboxy-2(1H)-quinolinone.

Reduction: Formation of 5-(hydroxymethyl)-1,2-dihydroquinolinone.

Substitution: Various substituted quinolinone derivatives depending on the reagents used.

Scientific Research Applications

2(1H)-Quinolinone, 5-(hydroxymethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 5-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxymethyl group can enhance the compound’s binding affinity and specificity for its targets. Additionally, the quinolinone core can interact with various cellular components, influencing biological processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. 5-Hydroxy-3-methyl-2(1H)-quinolinone (Compound 6, )

- Structure : Hydroxyl (-OH) at C5, methyl (-CH$_3$) at C3.

- Implications: The hydroxyl group may increase acidity (pKa ~10 for phenolic OH) compared to hydroxymethyl (pKa ~15 for aliphatic OH), affecting solubility and reactivity in biological systems .

B. 8-(Benzyloxy)-5-(chloroacetyl)-2(1H)-quinolinone ()

- Structure : Chloroacetyl (-COCH$_2$Cl) at C5, benzyloxy (-OBn) at C8.

- Key Differences : The electron-withdrawing chloroacetyl group at C5 contrasts with the electron-donating hydroxymethyl.

- Implications : Chloroacetyl enhances electrophilicity, enabling nucleophilic substitution reactions, whereas hydroxymethyl may participate in hydrogen bonding or oxidation to a carboxylic acid .

C. 3-(Hydroxymethyl)-6-methoxy-1-methyl-2(1H)-quinolinone ()

- Structure : Hydroxymethyl at C3, methoxy (-OCH$_3$) at C6, methyl at N1.

- Key Differences : Hydroxymethyl at C3 versus C5 alters spatial orientation and interaction with biological targets. The methoxy group at C6 enhances lipophilicity compared to polar hydroxymethyl .

D. 5-Methoxy-2(1H)-quinolinone ()

- Structure : Methoxy (-OCH$_3$) at C5.

- Key Differences: Methoxy is less polar than hydroxymethyl, reducing water solubility but increasing membrane permeability.

Physicochemical Properties

| Compound | Substituent(s) | LogP (Predicted) | Solubility (mg/mL) | Key Functional Attributes |

|---|---|---|---|---|

| 5-(Hydroxymethyl)-2(1H)-quinolinone | -CH$_2$OH at C5 | ~1.2 | ~10 (in water) | High polarity, hydrogen bonding |

| 5-Hydroxy-3-methyl-2(1H)-quinolinone | -OH at C5, -CH$_3$ at C3 | ~1.5 | ~8 (in water) | Moderate acidity, phenolic reactivity |

| 5-Methoxy-2(1H)-quinolinone | -OCH$_3$ at C5 | ~2.0 | ~5 (in water) | Lipophilic, metabolic stability |

| 5-(Chloroacetyl)-2(1H)-quinolinone | -COCH$_2$Cl at C5 | ~2.5 | ~2 (in water) | Electrophilic, reactive with nucleophiles |

Predicted values based on analogous structures in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2(1H)-Quinolinone, 5-(hydroxymethyl)-, and how can purity be maximized?

- Methodology :

- Multi-step synthesis : Begin with fluorination of a quinoline precursor (e.g., using Selectfluor®), followed by hydroxymethylation via formaldehyde under basic conditions (pH 10–12) .

- Purification : Recrystallization in ethanol/water (3:1 v/v) or silica gel chromatography (eluent: ethyl acetate/hexane, 1:2) improves purity. Monitor by HPLC (C18 column, 254 nm UV detection) .

- Yield optimization : Adjust reaction temperature (70–90°C for hydroxymethylation) and catalyst (e.g., K₂CO₃) to enhance efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing 2(1H)-Quinolinone, 5-(hydroxymethyl)-?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies the hydroxymethyl group (δ 4.50–4.70 ppm, singlet) and aromatic protons (δ 7.20–8.50 ppm). ¹³C NMR confirms the carbonyl (C=O, δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular mass (calculated for C₁₀H₉NO₂: 175.0633) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detect O–H stretching (3200–3400 cm⁻¹) and C=O absorption (1680–1700 cm⁻¹) .

Q. How should initial biological activity screening be designed for this compound?

- Methodology :

- Antimicrobial assays : Use broth microdilution (MIC determination) against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) .

- Cytotoxicity testing : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or kinases using fluorometric kits .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action of 2(1H)-Quinolinone, 5-(hydroxymethyl)-?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding to AChE (PDB ID: 4EY7) or DNA gyrase (PDB ID: 1KZN). Focus on interactions between the hydroxymethyl group and catalytic residues .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- MD simulations : Assess stability of protein-ligand complexes over 100 ns (GROMACS/AMBER) .

Q. How can conflicting solubility or bioactivity data across studies be resolved?

- Methodology :

- Solubility analysis : Compare logP values (experimental vs. predicted via ChemAxon) and test in DMSO/PBS mixtures .

- Structural analogs : Synthesize derivatives (e.g., 5-carboxy or 5-aminomethyl) to isolate hydroxymethyl’s role in activity .

- Meta-analysis : Aggregate data from multiple assays (e.g., MIC ranges, cytotoxicity thresholds) to identify outliers .

Q. What strategies improve bioactivity while minimizing toxicity?

- Methodology :

- SAR studies : Modify substituents (e.g., replacing hydroxymethyl with carboxamide) to balance potency and cytotoxicity .

- Prodrug design : Acetylate the hydroxymethyl group to enhance bioavailability, with enzymatic hydrolysis in vivo .

- Toxicity screening : Zebrafish embryo model (LC₅₀) and Ames test for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.